COX-2 Inhibitory Selectivity: 20-Fold Superiority Over Yakuchinone A
In head-to-head cyclooxygenase inhibition assays, 5-hydroxy-2-methyl-7-phenylhept-1-en-3-one (yakuchinone B) demonstrated a COX-2 IC₅₀ of 2.0 μM, representing a 20-fold greater potency than the structurally related saturated analog yakuchinone A (COX-2 IC₅₀ = 40.0 μM) [1]. Both compounds exhibited negligible COX-1 inhibition (IC₅₀ > 100 μM), indicating that the α,β-unsaturated enone moiety present in the target compound, but absent in yakuchinone A, is a critical determinant of COX-2 selectivity [1].
| Evidence Dimension | COX-2 enzyme inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 2.0 μM |
| Comparator Or Baseline | Yakuchinone A: IC₅₀ = 40.0 μM; both compounds COX-1 IC₅₀ > 100 μM |
| Quantified Difference | 20-fold greater COX-2 inhibitory potency (2.0 μM vs 40.0 μM) |
| Conditions | In vitro cyclooxygenase enzyme inhibition assay; COX-1 and COX-2 isozyme selectivity profiling |
Why This Matters
Procurement of the target compound rather than yakuchinone A is essential for studies requiring selective COX-2 inhibition at therapeutically relevant concentrations without COX-1-related gastrointestinal toxicity liabilities.
- [1] Chun, K.S., Sohn, Y., Kim, H.S., Kim, O.H., Park, K.K., Lee, J.M., Lee, J., Lee, J.Y., Moon, A., Lee, S.S., Surh, Y.J. Anti-tumor promoting potential of naturally occurring diarylheptanoids structurally related to curcumin. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 1999, 428(1-2): 305-313. COX-2 IC₅₀ data: yakuchinone B 2.0 μM; yakuchinone A 40.0 μM. View Source
